2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole
CAS No.: 1147939-50-1
Cat. No.: VC2944853
Molecular Formula: C12H13IN2
Molecular Weight: 312.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147939-50-1 |
|---|---|
| Molecular Formula | C12H13IN2 |
| Molecular Weight | 312.15 g/mol |
| IUPAC Name | 8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 |
| Standard InChI Key | OQYOPZINKKAHON-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I |
| Canonical SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I |
Introduction
Chemical Properties and Structure
Physical and Chemical Identification
2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole is characterized by specific chemical identifiers and physical properties that are essential for its accurate identification and characterization. Table 1 summarizes these key properties.
Table 1: Chemical and Physical Properties of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole
| Property | Value |
|---|---|
| CAS Number | 1147939-50-1 |
| Molecular Formula | C₁₂H₁₃IN₂ |
| Molecular Weight | 312.15 g/mol |
| IUPAC Name | 8-iodo-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
| InChI | InChI=1S/C12H13IN2/c1-15-5-4-12-10(7-15)9-6-8(13)2-3-11(9)14-12/h2-3,6,14H,4-5,7H2,1H3 |
| InChIKey | OQYOPZINKKAHON-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)I |
| Physical Appearance | Solid |
| Creation Date (PubChem) | 2012-08-20 |
| Modification Date (PubChem) | 2025-04-05 |
The compound features a tricyclic structure with an iodine atom attached to the aromatic ring at the 8-position and a methyl group on the nitrogen at position 2. This specific substitution pattern contributes to its unique chemical behavior and potential biological activities .
Structural Features
The molecular structure of 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole consists of three fused rings: a benzene ring, a pyrrole ring, and a partially saturated piperidine ring. The iodine atom at the 8-position is attached to the benzene portion of the indole system, while the methyl group is bonded to the nitrogen atom in the piperidine ring.
This structural arrangement creates a rigid, planar indole system connected to a conformationally flexible piperidine ring, allowing the molecule to adopt various spatial arrangements. The N-H group in the indole portion can function as a hydrogen bond donor, while the tertiary amine in the piperidine portion can act as a hydrogen bond acceptor, contributing to the compound's ability to interact with biological targets.
Synthesis
Reaction Conditions
The synthesis generally requires careful control of reaction conditions to optimize yield and selectivity. Reactions are typically conducted in inert solvents such as dimethoxyethane or tetrahydrofuran under controlled temperature conditions ranging from ambient to 100°C. The choice of solvents and reaction conditions is crucial for achieving good yields and selectivity, particularly when introducing the iodine substituent at the specific 8-position.
For the iodination step, various iodinating agents can be employed, including N-iodosuccinimide (NIS), molecular iodine with oxidants, or iodine monochloride, depending on the desired selectivity and reaction conditions.
Reactivity and Chemical Transformations
Like other pyrido[4,3-b]indole derivatives, 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole can undergo various chemical transformations, making it a versatile building block for the synthesis of more complex molecules. The reactivity is determined by several functional groups present in the molecule, including:
-
The indole N-H group, which can participate in various substitution reactions
-
The tertiary amine in the piperidine ring, which can undergo alkylation or acylation
-
The iodine substituent, which is particularly valuable for metal-catalyzed coupling reactions
Typical Reactions
Based on the reactivity of similar compounds in this class, 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole can potentially undergo the following transformations :
-
Acylation: The N-H group can react with acyl halides or anhydrides to produce N-acylated derivatives.
-
Alkylation: Both nitrogen atoms can be alkylated using appropriate alkylating agents.
-
Metal-catalyzed coupling reactions: The iodo substituent makes this compound an excellent substrate for various cross-coupling reactions, including:
-
Suzuki-Miyaura coupling with boronic acids
-
Sonogashira coupling with terminal alkynes
-
Heck reactions with alkenes
-
Stille coupling with organostannanes
-
-
Reduction: The iodine can be removed through reductive dehalogenation.
-
Nucleophilic substitution: The iodine can be displaced by various nucleophiles.
These transformations make 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole a valuable intermediate for the synthesis of more complex molecules, particularly those with potential biological activities.
Biological Activities and Applications
Pharmacological Properties
The pyrido[4,3-b]indole scaffold is known for its diverse biological activities. While specific data for 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole is limited in the search results, related compounds in this class have demonstrated significant pharmacological properties that suggest potential applications for this iodo-substituted variant.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of pyrido[4,3-b]indole derivatives is crucial for optimizing their biological activities. The 8-iodo substituent in 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole likely influences:
-
Lipophilicity: The iodine atom increases the compound's lipophilicity, potentially affecting membrane permeability and distribution in biological systems.
-
Electronic properties: The iodine substituent affects the electron distribution in the aromatic system, potentially altering interactions with biological targets.
-
Metabolic stability: Halogenation often improves metabolic stability by blocking potential sites of metabolism.
-
Binding interactions: The iodine can participate in halogen bonding with protein targets, potentially enhancing binding affinity and selectivity.
Comparative studies with related compounds such as 8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole and 8-methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole would provide valuable insights into how the iodo substituent specifically affects biological activity.
Comparative Analysis with Related Compounds
To better understand the unique properties of 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole, it is valuable to compare it with structurally related compounds. Table 2 provides a comparison of key properties with similar pyrido[4,3-b]indole derivatives.
Table 2: Comparative Analysis of 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 2,3,4,5-Tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole | C₁₂H₁₃IN₂ | 312.15 | 1147939-50-1 | Iodo substituent at 8-position |
| 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C₁₂H₁₃BrN₂ | 265.15 | 5055-01-6 | Bromo substituent at 8-position |
| 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C₁₃H₁₆N₂O | 216.28 | 41505-84-4 | Methoxy substituent at 8-position |
| 8-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | C₁₂H₁₄N₂ | 186.26 | 64172-41-4 | Methyl substituent at 8-position |
| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | C₁₁H₁₂N₂ | 172.23 | 6208-60-2 | No substituent at 8-position |
The differences in substituents at the 8-position significantly influence the compounds' chemical and potentially biological properties. For example:
-
Size and electronic effects: The progression from hydrogen to methyl to methoxy to halogens (Br, I) represents an increase in size and a change in electronic properties, affecting interactions with biological targets.
-
Lipophilicity: The iodo derivative is expected to be more lipophilic than the bromo, methoxy, or methyl analogs, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reactivity: The iodo substituent is more reactive in certain coupling reactions compared to bromo, making the iodo derivative potentially more valuable as a synthetic intermediate.
-
Halogen bonding: Both iodo and bromo substituents can participate in halogen bonding with protein targets, but iodine typically forms stronger halogen bonds due to its larger size and greater polarizability .
Analysis and Characterization Methods
Analytical Techniques
Several analytical techniques can be employed for the characterization and analysis of 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information. The iodine substituent at the 8-position would cause characteristic chemical shifts in the aromatic region.
-
Mass Spectrometry: Mass spectral analysis helps confirm the molecular weight and fragmentation pattern. The presence of iodine provides a distinctive isotope pattern.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify functional groups, including the N-H stretching vibration of the indole moiety.
-
X-ray Crystallography: This technique provides definitive structural information, including bond lengths, angles, and absolute configuration if the compound is crystalline.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity determination and separation from related compounds.
Identification Methods
For identification purposes, the following data are particularly useful:
-
Retention time in standard HPLC methods
-
Mass spectral fragmentation pattern
-
Characteristic NMR signals
-
Melting point
Comparative analysis with authentic standards, when available, provides the most reliable identification.
Current Research and Future Directions
Current research on 2,3,4,5-tetrahydro-8-iodo-2-methyl-1h-pyrido[4,3-b]indole and related pyrido[4,3-b]indole derivatives is focused on several key areas:
-
Medicinal chemistry applications: Exploration of these compounds as pharmacophores for developing drugs targeting various diseases, including cancer and neurological disorders.
-
Structure-activity relationship studies: Systematic investigation of how structural modifications, including the position and nature of substituents, affect biological activity.
-
Synthetic methodology development: Development of more efficient and selective methods for synthesizing these compounds, particularly stereoselective approaches for creating asymmetric centers .
-
Exploration as serotonin receptor modulators: Investigation of pyrido[4,3-b]indole derivatives, particularly sulfonyl-substituted variants, as 5-HT6 receptor antagonists with potential applications in treating neuropsychiatric disorders .
Future research directions may include:
-
Development of more selective and potent analogs through rational design based on structural insights from protein-ligand interactions.
-
Exploration of metal-catalyzed transformations using the iodo substituent as a reactive handle for creating diverse compound libraries.
-
Investigation of dual-action compounds that combine the pyrido[4,3-b]indole scaffold with other pharmacophores to target multiple biological pathways simultaneously.
-
Development of imaging agents utilizing the iodine substituent for potential applications in nuclear medicine if radioisotopes of iodine are incorporated.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume